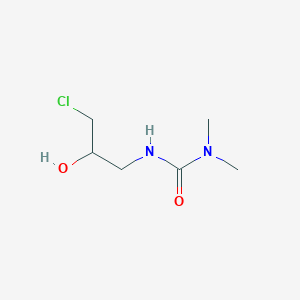

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is a chemical compound that is related to 3-chloro-2-hydroxypropyl acetate and 3-chloro-2-hydroxypropyl trimethylammonium chloride . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of epichlorohydrin with trialkylammonium hydrochloride in an aqueous medium . Another method involves a seeded polymerization method based on a new functional monomer, 3-chloro-2-hydroxypropyl methacrylate (HPMA-Cl) . The synthesis process can be optimized by adjusting factors such as CHPTAC dosage, NaOH dosage, and pulp concentration .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo elimination of HCl . It can also be used in the cationization of cellulose, which involves chemically modifying the cellulose molecule to make it strongly cationic .Mécanisme D'action

Target of Action

The primary target of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is cellulose-based materials such as cotton and viscose rayon . The compound acts as a cationizing agent, modifying the cellulose fibers to decrease their electrostatic repulsion with anionic dyes .

Mode of Action

The compound interacts with its targets by modifying the cellulose fibers. This modification is achieved through a process known as cationization, which involves the addition of positive charges to the cellulose fibers . This decreases the electrostatic repulsion between the negatively charged cellulose fibers and anionic dyes, enabling dyeing without the need for electrolytes .

Biochemical Pathways

The compound affects the dyeing process of cellulose fibers. By decreasing the electrostatic repulsion between the fibers and anionic dyes, it enhances the dye-uptake of the fibers . This leads to improved color yield values and fastness properties such as washing, light, perspiration, and rubbing .

Pharmacokinetics

Given its use in textile dyeing, it is likely that the compound’s bioavailability is influenced by factors such as the concentration used, the temperature of the dye bath, and the duration of the dyeing process .

Result of Action

The action of this compound results in improved dyeing properties of cellulose fibers. The modified fibers exhibit significant color yield values and improved fastness properties . This allows for the use of acid dyes, which are typically used for polyamide fibers, in the dyeing of cellulosic fibers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and pH of the dye bath can affect the efficiency of the cationization process . Additionally, the compound’s action contributes to a more sustainable dyeing process by reducing the need for electrolytes, thereby decreasing the environmental impact of dyeing wastewater .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is its high purity and stability, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, which makes it cost-effective. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Orientations Futures

There are several future directions for research on 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea. One area of research is to further explore its potential applications in medicine, including its use as a treatment for cancer. Another area of research is to study its potential use as a pesticide in agriculture, including its effectiveness in controlling different types of pests and weeds. Additionally, more research is needed to understand its mechanism of action and potential side effects, which will help to inform its safe use in different applications.

Conclusion:

In conclusion, this compound is a chemical compound that has significant potential for use in various fields, including medicine, agriculture, and environmental science. Its synthesis method has been optimized to produce high yield and purity, and it has been shown to have low toxicity and well-tolerated in animals. Further research is needed to fully understand its mechanism of action and potential applications, which will help to inform its safe and effective use in different fields.

Méthodes De Synthèse

The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea can be achieved using different methods, including the reaction of dimethylamine with chloroacetaldehyde, followed by reaction with urea. Another method involves the reaction of chloroacetaldehyde with dimethylurea, followed by reaction with sodium hydroxide. These methods have been optimized to produce this compound in high yield and purity.

Applications De Recherche Scientifique

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a pesticide to control the growth of weeds and pests. In environmental science, it has been studied for its potential to remove heavy metals from contaminated soil and water.

Propriétés

IUPAC Name |

3-(3-chloro-2-hydroxypropyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O2/c1-9(2)6(11)8-4-5(10)3-7/h5,10H,3-4H2,1-2H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBMPAQNIGCHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC(CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)

![2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2845933.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-bromobenzoate](/img/structure/B2845935.png)

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2845939.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2845946.png)